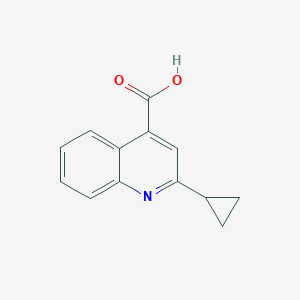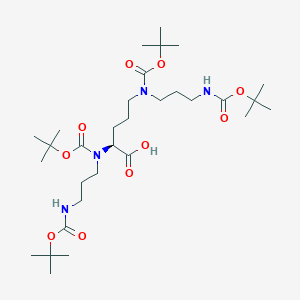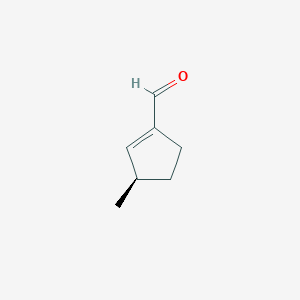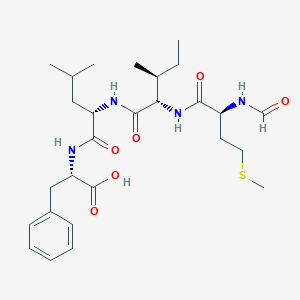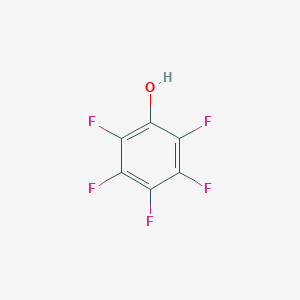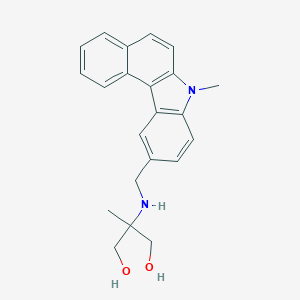
1,3-Propanediol, 2-methyl-2-(((7-methyl-7H-benzo(c)carbazol-10-yl)methyl)amino)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Propanediol, 2-methyl-2-(((7-methyl-7H-benzo(c)carbazol-10-yl)methyl)amino)- is a chemical compound that has attracted significant attention in the field of scientific research. This compound has been found to have a wide range of potential applications, including as a pharmaceutical, as well as in the field of materials science and engineering. In
Aplicaciones Científicas De Investigación
1,3-Propanediol, 2-methyl-2-(((7-methyl-7H-benzo(c)carbazol-10-yl)methyl)amino)- has been found to have a wide range of potential applications in scientific research. One of the most promising applications is in the field of cancer research, where this compound has been found to exhibit potent anti-cancer activity. In addition, this compound has also been found to have potential applications in the field of materials science and engineering, where it can be used as a building block for the synthesis of novel materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1,3-Propanediol, 2-methyl-2-(((7-methyl-7H-benzo(c)carbazol-10-yl)methyl)amino)- is not yet fully understood. However, it has been suggested that this compound may exert its anti-cancer activity by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical and physiological effects:
1,3-Propanediol, 2-methyl-2-(((7-methyl-7H-benzo(c)carbazol-10-yl)methyl)amino)- has been found to have a range of biochemical and physiological effects. In addition to its anti-cancer activity, this compound has also been found to exhibit anti-inflammatory and antioxidant properties. Furthermore, this compound has been shown to have a low toxicity profile, making it a promising candidate for further development as a pharmaceutical agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1,3-Propanediol, 2-methyl-2-(((7-methyl-7H-benzo(c)carbazol-10-yl)methyl)amino)- in lab experiments is its low toxicity profile. This makes it a safe and effective compound to use in a range of different experiments. However, one of the limitations of using this compound is its relatively high cost, which may limit its use in certain experiments.
Direcciones Futuras
There are a number of potential future directions for research on 1,3-Propanediol, 2-methyl-2-(((7-methyl-7H-benzo(c)carbazol-10-yl)methyl)amino)-. One potential direction is the further exploration of its anti-cancer activity, with a focus on identifying the specific mechanisms of action and developing more effective pharmaceutical agents based on this compound. Another potential direction is the development of novel materials based on this compound, with unique properties that could have a range of applications in materials science and engineering. Finally, further research is needed to explore the full range of biochemical and physiological effects of this compound, in order to identify additional potential applications.
Métodos De Síntesis
The synthesis of 1,3-Propanediol, 2-methyl-2-(((7-methyl-7H-benzo(c)carbazol-10-yl)methyl)amino)- involves the reaction of 7-methyl-7H-benzo[c]carbazole-10-carbaldehyde with 2-methyl-2-nitropropane-1,3-diol in the presence of a reducing agent. The resulting product is then purified using standard techniques to yield the desired compound.
Propiedades
Número CAS |
120097-91-8 |
|---|---|
Nombre del producto |
1,3-Propanediol, 2-methyl-2-(((7-methyl-7H-benzo(c)carbazol-10-yl)methyl)amino)- |
Fórmula molecular |
C22H24N2O2 |
Peso molecular |
348.4 g/mol |
Nombre IUPAC |
2-methyl-2-[(7-methylbenzo[c]carbazol-10-yl)methylamino]propane-1,3-diol |
InChI |
InChI=1S/C22H24N2O2/c1-22(13-25,14-26)23-12-15-7-9-19-18(11-15)21-17-6-4-3-5-16(17)8-10-20(21)24(19)2/h3-11,23,25-26H,12-14H2,1-2H3 |
Clave InChI |
JVMISFXHWOKYOX-UHFFFAOYSA-N |
SMILES |
CC(CO)(CO)NCC1=CC2=C(C=C1)N(C3=C2C4=CC=CC=C4C=C3)C |
SMILES canónico |
CC(CO)(CO)NCC1=CC2=C(C=C1)N(C3=C2C4=CC=CC=C4C=C3)C |
Otros números CAS |
120097-91-8 |
Sinónimos |
1,3-Propanediol, 2-methyl-2-(((7-methyl-7H-benzo(c)carbazol-10-yl)meth yl)amino)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



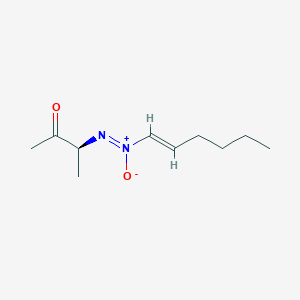
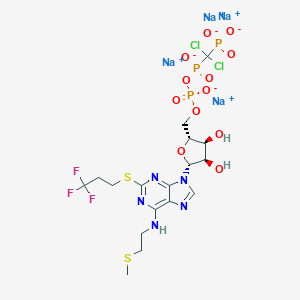
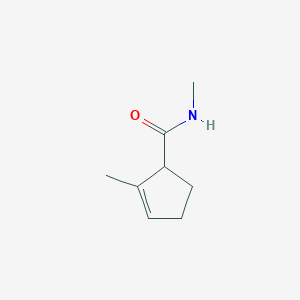
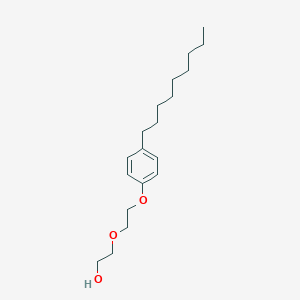
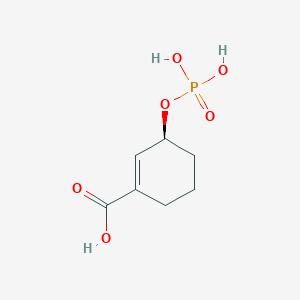

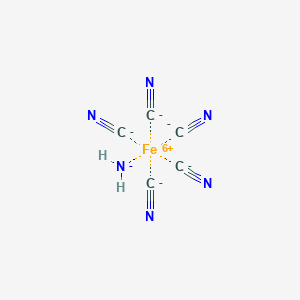
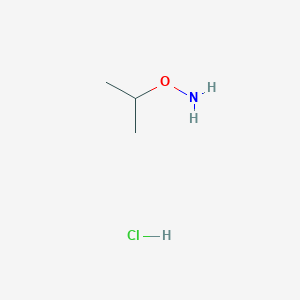
![5H-Pyrido[3,2-b]indole](/img/structure/B44905.png)
